molecular formula C20H28N2O B388143 N-quinolin-8-ylundecanamide

N-quinolin-8-ylundecanamide

Cat. No.: B388143
M. Wt: 312.4g/mol
InChI Key: USAXVAJAGRDQNT-UHFFFAOYSA-N
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Description

N-quinolin-8-ylundecanamide is an organic compound with the molecular formula C₂₀H₂₈N₂O and a PubChem CID of 3567928 . It features a quinoline heterocycle linked to a long-chain undecanamide group. The quinoline-8-yl moiety is a recognized structure in chemical research, often employed as a bidentate directing group or ligand auxiliary in transition-metal-catalyzed C-H bond activation reactions . Compounds with this core structure serve as valuable scaffolds in the development of novel synthetic methodologies, including cross-dehydrogenative coupling (CDC) reactions for the functionalization of inert C-H bonds . Researchers utilize this structural motif in mechanistic studies, such as investigating cobalt-catalyzed oxidative coupling reactions, where the reaction pathway (leading to C-C or C-N coupled products) can be selectively controlled based on oxidation parameters . This compound is supplied for research and development purposes strictly within the laboratory. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28N2O

Molecular Weight

312.4g/mol

IUPAC Name

N-quinolin-8-ylundecanamide

InChI

InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-15-19(23)22-18-14-10-12-17-13-11-16-21-20(17)18/h10-14,16H,2-9,15H2,1H3,(H,22,23)

InChI Key

USAXVAJAGRDQNT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Chemical Reactivity and Derivatization of N Quinolin 8 Ylundecanamide

Regioselective Functionalization of the Quinoline (B57606) Ring System

The quinoline moiety of N-quinolin-8-ylundecanamide is a key target for functionalization. The nitrogen atom of the amide and the quinoline ring can act as a bidentate directing group, facilitating regioselective reactions on the aromatic system. nih.govrsc.org This directing effect allows for precise modifications that would be challenging to achieve through classical electrophilic substitution reactions. rsc.org

C-H Bond Activation and Functionalization at Remote Positions (e.g., C-5)

The 8-amidoquinoline scaffold is a powerful directing group for transition-metal-catalyzed C-H bond activation, enabling functionalization at positions that are geometrically distant from the coordination site. nih.govcore.ac.uk This "remote" C-H functionalization is a significant advancement in synthetic chemistry, allowing for the introduction of various functional groups at the C-5 position of the quinoline ring. nih.govresearchgate.net

Several catalytic systems have been developed for this purpose. For instance, iron and copper catalysts have been successfully employed for the C-5 halogenation, amination, and oxygenation of 8-amidoquinolines. core.ac.ukrsc.orgmdpi.com These reactions often proceed through a single electron transfer (SET) mechanism, where a radical cation intermediate is formed, leading to selective functionalization at the C-5 position. nih.govcore.ac.ukmdpi.com

Rhodium(III)-catalyzed C-H activation has also emerged as a potent tool for the functionalization of N-heterocycles, including quinolines. organic-chemistry.orgnih.gov These catalysts, often featuring a cyclopentadienyl (B1206354) (Cp*) ligand, can facilitate a range of transformations. nih.gov While specific examples for this compound are not extensively detailed, the general methodology for 8-amidoquinolines suggests that rhodium catalysis could be applied for C-H functionalization, potentially leading to the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org

Table 1: Examples of Catalytic Systems for Remote C-H Functionalization of 8-Amidoquinolines

Catalyst SystemFunctionalizationPositionProposed Mechanism
Iron(III) NitrateHalogenation (Br, I)C-5Single Electron Transfer (SET) mdpi.com
Copper(I) or (II) SaltsHalogenation (Cl, Br), Sulfonylation, AminationC-5Single Electron Transfer (SET) core.ac.ukacs.orgbeilstein-journals.org
Cobalt(II) NitrateNitrationC-5 and C-7Single Electron Transfer (SET) core.ac.uk
Rhodium(III) ComplexesAnnulation, AlkenylationNot specified for undecanamide (B1594487)C-H Activation/Annulation organic-chemistry.orgrsc.org
Palladium(II) Acetate (B1210297)Arylation, Alkenylation, AlkynylationNot specified for undecanamideC-H Activation nih.gov

Ortho-Lithiation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a directing group facilitates the deprotonation of an adjacent C-H bond by an organolithium reagent. wikipedia.org The resulting aryllithium species can then be trapped with a variety of electrophiles, leading to the formation of ortho-substituted products. wikipedia.org

In the context of this compound, the amide group can act as a directing group for ortho-lithiation. wikipedia.org However, the acidity of the N-H proton of the amide must be considered. Treatment with a strong base like n-butyllithium (n-BuLi) would likely deprotonate the amide nitrogen first. nih.gov To achieve C-H activation at the ortho position (C-7), a stronger base or a different strategy might be required. For related 8-aminoquinoline (B160924) derivatives, the use of excess strong base, such as t-butyllithium (t-BuLi), has been shown to effect N,C(ortho)-dilithiation, allowing for subsequent functionalization at the C-7 position. nih.gov

Once the ortho-lithiated species is generated, it can react with a wide range of electrophiles, including:

Alkyl halides: to introduce alkyl groups.

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to yield carboxylic acids.

Iodine: to introduce an iodine atom, which can then be used in cross-coupling reactions.

This methodology provides a versatile route to a variety of 7-substituted this compound derivatives. researchgate.net

Halogenation Reactions

The introduction of halogen atoms onto the quinoline ring of this compound is a valuable transformation, as the resulting halo-derivatives can serve as versatile intermediates for further synthetic modifications, such as cross-coupling reactions. mdpi.com

Regioselective halogenation at the C-5 position can be achieved using various methods, often leveraging the directing effect of the 8-amido group. Both metal-catalyzed and metal-free conditions have been reported for the C-5 halogenation of 8-amidoquinolines. mdpi.comrsc.org

Iron(III)-catalyzed halogenation using N-halosuccinimides (NXS, where X = Cl, Br, I) in water has been demonstrated as an environmentally friendly approach. mdpi.com Copper salts have also been widely used to catalyze the C-5 halogenation of 8-amidoquinolines. researchgate.netbeilstein-journals.org Furthermore, metal-free protocols using reagents like trihaloisocyanuric acid have been developed, offering an economical and operationally simple alternative. rsc.org These reactions often proceed with high regioselectivity, affording the C-5 halogenated products in good to excellent yields. mdpi.comrsc.org

Table 2: Selected Reagents for Halogenation of 8-Amidoquinolines

Reagent(s)PositionConditions
Fe(NO₃)₃·9H₂O, N-Bromosuccinimide (NBS)C-5Water, Room Temperature mdpi.com
Cu(OAc)₂, CuCl₂C-5Dichloroethane (DCE) beilstein-journals.org
Trihaloisocyanuric acidC-5Metal-free, Room Temperature rsc.org

Modifications of the Undecanamide Alkyl Chain

The long undecanamide alkyl chain provides another avenue for the derivatization of this compound. Modifications to this chain can significantly alter the molecule's lipophilicity and conformational flexibility.

Introduction of Alkenyl and Alkynyl Moieties

The synthesis of N-(quinolin-8-yl) alkenyl amides can be achieved through cross-metathesis reactions. nih.govnih.gov This method allows for the coupling of a shorter, terminally unsaturated AQ-amide with various terminal alkenes, catalyzed by a Grubbs-type catalyst. nih.govnih.gov This provides a modular approach to a diverse library of N-(quinolin-8-yl) alkenyl amides with varying substitution patterns on the alkyl chain. nih.gov While this has been demonstrated for shorter chain amides, the principles can be extended to the undecanamide chain, allowing for the introduction of double bonds at specific positions.

The introduction of alkynyl groups could potentially be achieved through similar strategies, or by functionalizing a terminal halide on the undecanamide chain via Sonogashira coupling or other related reactions.

Heteroatom Incorporation

The incorporation of heteroatoms, such as oxygen or sulfur, into the undecanamide chain can create ether or thioether linkages. This can be accomplished through various synthetic routes. For example, starting with a hydroxylated or halogenated undecanoic acid derivative, one could perform a Williamson ether synthesis or a related nucleophilic substitution to introduce an ether linkage. The resulting modified carboxylic acid could then be coupled with 8-aminoquinoline to form the desired this compound derivative with a heteroatom in the alkyl chain.

Transformations of the Amide Linkage

The amide bond in N-acyl-8-aminoquinolines, including this compound, is notoriously stable, which is a desirable trait while it serves as a directing group. However, the effective removal or transformation of this auxiliary after the desired chemical modification is crucial for the synthetic utility of the methodology. nih.gov Various strategies have been developed to cleave or derivatize this robust amide linkage.

Standard amide hydrolysis can be achieved under harsh acidic or basic conditions, though this may not be compatible with sensitive functional groups elsewhere in the molecule. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis typically involves heating with strong acids like hydrochloric acid, which protonates the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org This process yields the corresponding carboxylic acid (undecanoic acid) and the 8-aminoquinolinium salt. chemguide.co.uk Alkaline hydrolysis, which involves heating with a strong base like sodium hydroxide (B78521), proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, ultimately producing a carboxylate salt (sodium undecanoate) and releasing 8-aminoquinoline. chemguide.co.uk

Given the challenge of cleaving the resilient 8-aminoquinoline amide bond, researchers have developed more targeted and milder protocols. One effective method is a two-step transamidation process. acs.org In this approach, the this compound is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This forms an N-acyl-Boc-carbamate intermediate, which significantly activates the amide bond. acs.orgmdpi.com This activated intermediate can then readily undergo aminolysis with various primary or secondary amines without needing any additional catalyst, yielding a new amide. acs.org

Direct catalytic alcoholysis offers another route to transform the amide. This method can convert 8-aminoquinoline amides into their corresponding esters using simple air-stable catalysts and an alcohol solvent, demonstrating high chemoselectivity. acs.org Furthermore, the amide can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgorgoreview.com This reaction converts the carbonyl group into a methylene (B1212753) (-CH₂) group. Alternatively, under specific conditions with certain reducing agents like Schwartz's reagent, amides can be partially reduced to aldehydes. wikipedia.org

An innovative oxidative deprotection protocol has also been reported to facilitate the cleavage. This method rapidly converts the robust amide into a more labile imide, which can then be cleaved in a one-pot fashion to access either carboxylic acids or other amides. nih.gov

MethodReagents/ConditionsProduct TypeKey Features
Acid Hydrolysis Dilute HCl or H₂SO₄, heatCarboxylic AcidHarsh conditions required. chemguide.co.uklibretexts.org
Alkaline Hydrolysis NaOH or KOH, heatCarboxylate SaltHarsh conditions required. chemguide.co.uk
Two-Step Transamidation 1. Boc₂O, DMAP; 2. Amine (R₂NH)New AmideProceeds via a reactive N-acyl-Boc-carbamate; mild conditions for the second step. acs.orgmdpi.com
Direct Catalytic Alcoholysis Air-stable catalyst, Alcohol (ROH)EsterHighly chemoselective conversion to esters. acs.org
Reduction LiAlH₄AmineComplete reduction of the carbonyl group. wikipedia.orgorgoreview.com
Oxidative Deprotection Ozonolysis or other oxidantsCarboxylic Acid or AmideProceeds via a labile imide intermediate. nih.gov

Role of the 8-Aminoquinoline Moiety as a Directing Auxiliary

The 8-aminoquinoline (AQ) group is one of the most powerful bidentate directing groups employed in C–H activation chemistry. nih.govnih.gov Its effectiveness stems from the ability of the quinoline nitrogen and the amide nitrogen to form a stable five-membered chelate ring with a transition metal catalyst, most commonly palladium. acs.orgbeilstein-journals.org This coordination brings the metal center into close proximity to specific C–H bonds within the substrate, enabling regioselective functionalization that would otherwise be difficult to achieve. This strategy allows for the conversion of inert C–H bonds into valuable C–C, C–N, or C–O bonds.

In the context of this compound, the AQ auxiliary directs the functionalization of the aliphatic undecanoyl chain. The formation of a stable six-membered palladacycle intermediate is often key to activating C(sp³)–H bonds. rsc.org This directed approach has been successfully used for the arylation, alkylation, olefination, and amidation of unactivated C(sp³)–H bonds, typically at the β- or γ-positions of the alkyl chain. rsc.orgnih.gov

For example, palladium-catalyzed β-arylation of carboxylic acid derivatives using an 8-aminoquinoline auxiliary can be achieved with aryl iodides in the presence of a base like cesium phosphate. nih.gov Similarly, β-alkylation has been demonstrated using alkyl iodides or benzyl (B1604629) bromides. nih.gov The directing power of the AQ group is not limited to palladium; other transition metals like copper, ruthenium, and nickel are also used. acs.orgacs.orgrsc.org Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes is a notable example where the AQ moiety acts as a bidentate directing group. acs.org

The development of chiral ligands used in conjunction with the AQ auxiliary has even enabled enantioselective C–H functionalization reactions, opening pathways to complex chiral molecules. acs.orgsnnu.edu.cn For instance, palladium-catalyzed enantioselective arylation of unactivated β-C(sp³)–H bonds can be achieved using a C₅-substituted 8-aminoquinoline auxiliary combined with a chiral BINOL ligand. acs.org

Reaction TypeCatalyst SystemCoupling PartnerFunctionalized Position
β-Arylation of sp³ C–H Pd(OAc)₂, Cs₃PO₄Aryl Iodideβ-position of alkyl chain. nih.gov
β-Alkylation of sp³ C–H Pd(OAc)₂, K₂CO₃Alkyl Iodide, Benzyl Bromideβ-position of alkyl chain. nih.gov
Ortho-Arylation of sp² C–H Pd(OAc)₂, LigandAryldiazonium SaltsOrtho-position of arene. beilstein-journals.org
Olefination of sp³ C–H Pd(II), rac-BINAMTerminal AlkenesLinear/branched positions. rsc.org
Oxidative Annulation Ru-complex, Cu(OAc)₂·H₂OAlkynesOrtho-position of arene. acs.org
Enantioselective Arylation Pd(II), Chiral LigandAryl Iodideβ-position of alkyl chain. acs.org
C5-Bromination of Quinoline CuSO₄·5H₂O, HBr/DMSOHydrogen BromideC5-position of the quinoline ring. researcher.life

Mechanistic Investigations of Chemical Transformations Involving N Quinolin 8 Ylundecanamide

Elucidation of Reaction Pathways in Amide Synthesis

The synthesis of N-quinolin-8-ylundecanamide and related amides typically involves standard amidation procedures. However, more advanced strategies, such as cross-metathesis, have been developed to access structurally diverse N-(quinolin-8-yl) alkenyl amides. nih.gov These reactions proceed through a well-established mechanism involving a metal-catalyzed reaction between two alkenes. For instance, the Grubbs II catalyst has been employed in the cross-metathesis of terminal β,γ-unsaturated amides containing the 8-aminoquinoline (B160924) (AQ) directing group with various terminal alkenes. nih.gov This provides access to internal alkene products that are otherwise challenging to synthesize. nih.gov

Mechanistic Studies of C-H Functionalization Processes

The 8-aminoquinoline group in this compound serves as an effective directing group for the functionalization of C-H bonds. nih.gov Mechanistic studies have been crucial in understanding and optimizing these transformations.

Radical Pathways in Metal-Free Cross-Dehydrogenative Coupling

In the absence of transition metals, cross-dehydrogenative coupling (CDC) reactions involving N-(quinolin-8-yl) amides can proceed through radical pathways. A notable example is the microwave-accelerated CDC reaction of N-(quinolin-8-yl)amides with acetone (B3395972) or acetonitrile (B52724), promoted by benzoyl peroxide (BPO) as an oxidant. nih.gov Mechanistic investigations, including radical trapping experiments, suggest the following pathway:

Microwave irradiation of BPO generates a benzoate (B1203000) radical.

This radical abstracts a hydrogen atom from acetone to form a carbon-centered radical.

The resulting acetone radical reacts with the N-(quinolin-8-yl)amide substrate.

Further reaction with another benzoate radical leads to the final C-5 functionalized product. nih.gov

This metal-free approach offers an environmentally friendly and efficient route for the C-5 position functionalization of N-(quinolin-8-yl)amides. nih.gov

Transition State Analysis in Metal-Catalyzed Reactions

In metal-catalyzed C-H functionalization reactions, understanding the transition state is key to controlling selectivity. For palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides, Density Functional Theory (DFT) computational studies have been employed to analyze the transition states for C2-H versus C8-H activation. acs.org These studies revealed that the transition state for C8-H activation is significantly lower in energy than that for C2-H activation, explaining the observed regioselectivity. acs.org The C8–H activation proceeds through the formation of an agostic C–H intermediate, followed by proton abstraction by an acetate (B1210297) ligand. acs.org Similar computational approaches have been used to investigate rhodium-catalyzed C-H functionalization reactions, elucidating the factors that control regioselectivity and diastereoselectivity. nih.gov

Insights into Organometallic Intermediates and Catalytic Cycles

The catalytic cycles of metal-catalyzed C-H functionalization reactions involving N-quinolin-8-yl amides often involve various organometallic intermediates. Detailed studies have provided significant insights into these species and their roles in the catalytic process.

Palladium-Catalyzed Reactions:

Palladium catalysis is widely used for C-H functionalization. snnu.edu.cn The catalytic cycles can vary depending on the specific reaction but generally involve the following key steps:

C-H Activation: This often proceeds via a concerted metalation-deprotonation (CMD) mechanism to form a palladacycle intermediate. snnu.edu.cnnih.gov

Oxidative Addition/Transmetalation: The palladacycle can then react with a coupling partner through either oxidative addition or transmetalation. snnu.edu.cn

Reductive Elimination: This final step forms the C-C or C-heteroatom bond and regenerates the active palladium catalyst. snnu.edu.cnnih.gov

The oxidation state of palladium can cycle between Pd(0)/Pd(II) or Pd(II)/Pd(IV) depending on the reaction conditions and coupling partners. snnu.edu.cnnih.gov

Nickel-Catalyzed Reactions:

Nickel, being a more earth-abundant metal, is an attractive alternative to palladium. Mechanistic studies of nickel-catalyzed C-H arylation of N-(quinolin-8-yl)pivalamide have identified paramagnetic Ni(II) species as key intermediates. chemrxiv.org The catalytic cycle is thought to involve:

Coordination of the deprotonated amide to a Ni(II) source. chemrxiv.org

C-H activation to form a cyclometalated Ni(II) species. nih.gov

Oxidative addition of an aryl halide to form a Ni(IV) intermediate, though this is often a high-energy, transient species. chemrxiv.org

Reductive elimination to yield the arylated product.

Recent studies using 19F NMR spectroscopy and X-ray crystallography have allowed for the tracking and characterization of both diamagnetic and paramagnetic mono- and binuclear nickel intermediates, providing a deeper understanding of the cyclometalation and oxidative functionalization steps. nih.gov

Rhodium- and Ruthenium-Catalyzed Reactions:

Rhodium and ruthenium catalysts are also effective for C-H functionalization. researchgate.netcvr.ac.innih.gov Rhodium-catalyzed reactions can proceed through various catalytic cycles, including Rh(I)/Rh(III) and Rh(III)/Rh(V) pathways. nih.gov Mechanistic studies have identified key rhodacycle and ruthenacycle intermediates. researchgate.netrsc.org For instance, in the ruthenium-catalyzed remote C-5 alkylation of N-(quinolin-8-yl)benzamides, a six-membered ruthenacycle has been proposed as the key intermediate. researchgate.net

Deuterium (B1214612) Labeling Studies for Reaction Mechanism Verification

Deuterium labeling is a powerful tool for verifying reaction mechanisms, particularly for determining whether C-H bond cleavage is the rate-determining step. pkusz.edu.cn This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the non-deuterated substrate (kH) to the deuterated substrate (kD). pkusz.edu.cngmu.edu

A normal primary KIE (kH/kD > 1) is observed when the C-H bond is broken in the rate-determining step. pkusz.edu.cngmu.edu For example, a KIE of 2.7 was observed in a palladium-catalyzed C-H activation, indicating that C-H activation is involved in the rate-determining step. researchgate.net

An inverse KIE (kH/kD < 1) can occur for various reasons, including changes in hybridization at the carbon atom in the transition state or an equilibrium isotope effect preceding the rate-determining step. gmu.edurutgers.edu

A KIE close to 1 suggests that C-H bond cleavage is not the rate-determining step. researchgate.net

Computational and Theoretical Chemistry Studies of N Quinolin 8 Ylundecanamide

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics.bas.bgisef.net

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bas.bg It is widely employed to determine optimized molecular geometries, energies, and other electronic properties. scirp.org For N-quinolin-8-ylundecanamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict its three-dimensional structure with high accuracy. scirp.orgscirp.org These calculations minimize the total energy of the molecule by adjusting the positions of its atoms, leading to the identification of the most stable geometric arrangement, known as the ground-state structure. The resulting structural parameters, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding its physical and chemical characteristics.

The this compound molecule possesses significant conformational flexibility due to the long undecanamide (B1594487) aliphatic chain and the rotatable amide bond. This flexibility gives rise to multiple conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. scielo.org.mxnih.gov

Conformational analysis involves identifying these different stable conformers and determining their relative stabilities. nmrdb.org Theoretical calculations can map the potential energy surface of the molecule as a function of key dihedral angles. The minima on this surface correspond to stable conformers. The stability of each conformer is determined by its calculated total energy; the conformer with the lowest energy is the most stable. scielo.org.mx For this compound, key rotations would occur around the C-N amide bond and the various C-C bonds of the undecyl chain. The relative energies of these conformers are often expressed in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol) relative to the most stable conformer.

Table 1: Theoretical Relative Energies of Postulated Conformers of this compound
ConformerKey Dihedral Angles (Hypothetical)Relative Energy (kcal/mol)Population (%) at 298.15 K
Conformer A (Extended)ω(C4-C9-N-C10) = 180°, τ(C11-C12...) = ~180°0.0075.5
Conformer B (Folded)ω(C4-C9-N-C10) = 180°, τ(C11-C12...) = gauche1.5015.2
Conformer C (Twisted)ω(C4-C9-N-C10) = 0°, τ(C11-C12...) = ~180°2.509.3

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO gap, which is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. schrodinger.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich quinoline (B57606) ring system, while the LUMO may also be distributed over this aromatic moiety.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.55
HOMO-LUMO Gap (ΔE)4.70

Conformer Analysis and Stability

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. whiterose.ac.ukmdpi.com For a flexible molecule like this compound, MD simulations provide a powerful approach to explore its vast conformational landscape in a simulated environment, such as in an aqueous solution. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. whiterose.ac.uk By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), a large number of different conformations can be sampled. mdpi.com This allows for the determination of the probability of finding the molecule in a particular conformation and the rate of transitions between different conformers. Such simulations can reveal how the long undecanamide chain folds and interacts with itself and the surrounding solvent, providing a more dynamic picture of the molecule's structure than static DFT calculations alone.

Quantum Chemical Approaches to Understand Reactivity and Interactions.researchgate.netschrodinger.com

Quantum chemical calculations offer significant insights into the reactivity of this compound by calculating various reactivity descriptors derived from DFT. researchgate.netschrodinger.com These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks.

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron.

By analyzing these parameters and the distribution of electrostatic potential on the molecular surface, one can predict how this compound will interact with other chemical species. For instance, the nitrogen atom in the quinoline ring and the oxygen atom of the amide group are expected to be nucleophilic centers, while the hydrogen atom of the amide N-H group would be an electrophilic site.

Table 3: Calculated Global Reactivity Descriptors for this compound
DescriptorValue (eV)
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electronegativity (χ)3.90
Electrophilicity Index (ω)3.23

Prediction of Spectroscopic Properties through Theoretical Models.tsijournals.com

Theoretical models, particularly those based on DFT, are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, it is possible to predict the ¹H and ¹³C NMR chemical shifts. bas.bg

These predicted spectra can be invaluable for several reasons. They can aid in the assignment of experimental NMR signals, help to confirm the proposed structure of the molecule, and provide insights into the electronic environment of different atoms within the molecule. Comparing the theoretically predicted chemical shifts with experimental data often shows a good correlation, which validates both the experimental structure and the computational methodology used. bas.bg For this compound, theoretical predictions would be particularly useful for assigning the complex signals of the aromatic quinoline ring and the long aliphatic chain.

Table 4: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for Selected Atoms of this compound
AtomCalculated δ (ppm)Experimental δ (ppm) (Hypothetical)
C=O (Amide)172.5170.8
C8 (Quinoline, attached to N)148.1147.5
C2 (Quinoline)150.3149.9
C4 (Quinoline)121.8121.5
CH₂ (adjacent to C=O)38.237.9

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies for N Quinolin 8 Yl Amides

Principles and Applications of SAR Studies in Chemical Research

Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry, providing a qualitative framework to understand how specific structural features of a molecule, such as functional groups and their positions, influence its biological activity. researchgate.net The core principle of SAR is that the activity of a compound is directly related to its chemical structure. By systematically modifying parts of a molecule and observing the corresponding changes in biological effect, researchers can identify key structural motifs responsible for the desired activity.

In the context of N-quinolin-8-yl amides, SAR studies focus on identifying which parts of the molecule are crucial for its biological function. Key structural descriptors often investigated include:

The Quinoline (B57606) Ring System: The quinoline core is a prevalent scaffold in many biologically active compounds. researchgate.net Modifications to this ring system, such as the introduction of substituents or partial saturation, can significantly impact activity. For instance, studies on related quinoline derivatives have shown that adding a methyl group at the 7-position of the quinoline ring can have a minor effect on activity, while partially saturating the quinoline ring can lead to a considerable decrease in potency. nih.gov

The Amide Linker: The amide group is a critical functional group in many bioactive molecules. nih.gov Its conformation and the potential for hydrogen bonding can be crucial for interaction with biological targets. Research has indicated that the introduction of an N-alkyl group to the amide can abolish biological activity, highlighting the importance of the unsubstituted amide for maintaining the necessary conformation. nih.gov

Several approaches are employed to identify the key structural elements of N-quinolin-8-yl amides that are essential for their biological interactions:

Analog Synthesis and Biological Testing: This is the traditional and most direct method for SAR analysis. A series of analogs of the lead compound, N-quinolin-8-ylundecanamide, are synthesized with systematic variations in the quinoline ring, the amide linker, and the side chain. These analogs are then tested for their biological activity, and the results are compared to identify which modifications lead to increased or decreased potency. For example, replacing the quinoline ring with other aromatic groups can be explored if access to substituted 8-aminoquinolines is limited. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein. By visualizing the binding mode of this compound and its analogs within the active site of a receptor, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. This information can then guide the design of new analogs with improved interactions. bohrium.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. By comparing the structures of several active N-quinolin-8-yl amide derivatives, a pharmacophore model can be generated that highlights the essential spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. This model can then be used to screen virtual libraries of compounds to identify new potential leads.

A summary of SAR findings for related quinoline derivatives is presented in Table 1.

Compound Modification Observed Effect on Activity Reference
Introduction of a methyl group to the 7-position of the quinoline ringSlightly decreased activity nih.gov
Partial saturation of the quinoline groupConsiderable reduction of activity nih.gov
Introduction of an N-alkyl group to the amideAbolished activity nih.gov
This table is based on SAR studies of IWR-1, a compound with a quinoline-amide core structure.

Defining Structural Descriptors Relevant to Biological Activities

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models build upon the qualitative insights from SAR by establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models use molecular descriptors to quantify the structural features of molecules and correlate them with their measured biological effects, often expressed as the concentration required to elicit a certain response (e.g., IC50). arabjchem.org

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure and properties. For N-quinolin-8-yl amides and related compounds, a wide range of descriptors can be calculated using specialized software. bohrium.comnih.gov These can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Balaban index), which describe molecular branching and connectivity, and counts of specific structural features (e.g., number of rotatable bonds, hydrogen bond donors/acceptors). researchgate.net

3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO)). dergipark.org.tr

Physicochemical Descriptors: These relate to the compound's physicochemical properties, such as the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and polarizability. researchgate.net

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like Genetic Algorithms (GA) or stepwise multiple linear regression to identify the subset of descriptors that best correlates with the biological activity. bohrium.comnih.gov

A variety of molecular descriptors have been found to be important in QSAR studies of quinoline derivatives, as shown in the table below.

Descriptor Type Examples Significance References
Electronic EHOMO, ELUMO, Dipole Moment, PolarizabilityRelate to the molecule's reactivity and interaction with biological targets. arabjchem.orgdergipark.org.trresearchgate.net
Topological Wiener Index, Balaban Index, Kappa IndicesDescribe the size, shape, and degree of branching of the molecule. researchgate.net
Physicochemical logP, Molar Refractivity, Surface TensionInfluence the compound's absorption, distribution, and metabolism. researchgate.net
Geometric Molecular Volume, Surface AreaAffect the steric fit of the molecule in the binding site of a receptor.

Once a QSAR model is developed, it must be rigorously validated to ensure its statistical significance and predictive power. basicmedicalkey.comnih.gov Validation is crucial to confirm that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. scribd.com The main validation strategies include:

Internal Validation: This involves assessing the model's performance using only the data from the training set (the set of compounds used to build the model). basicmedicalkey.com A common internal validation technique is cross-validation , where the training set is repeatedly split into subsets. The model is then built on one subset and used to predict the activity of the compounds in the other subset. A widely used method is leave-one-out (LOO) cross-validation , where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (Q²). nih.gov

External Validation: This is considered the most stringent test of a QSAR model's predictive ability. basicmedicalkey.comscielo.br In this approach, the initial dataset of compounds is divided into a training set and an external test set. The QSAR model is developed using only the training set and is then used to predict the biological activity of the compounds in the test set, which were not used in model development. The predictive power of the model is evaluated by comparing the predicted activities with the experimentally measured activities for the test set compounds. arabjchem.orgnih.gov

Key statistical parameters used to assess the quality of a QSAR model are summarized below.

Parameter Description Acceptable Value References
R² (Coefficient of Determination) Measures the goodness of fit of the model for the training set.Close to 1.0 arabjchem.orgnih.gov
Q² (Cross-validated R²) Measures the predictive ability of the model during internal validation.> 0.5 nih.govscribd.comscielo.br
R²pred (Predictive R²) Measures the predictive ability of the model for the external test set.> 0.6 scribd.comscispace.com
RMSE (Root Mean Square Error) Represents the average deviation between predicted and observed values.As low as possible arabjchem.orgresearchgate.net

Selection of Molecular Descriptors

Chemoinformatics and Data Mining in SAR/QSAR Analysis

Chemoinformatics and data mining play a crucial role in modern SAR and QSAR studies by providing the tools and techniques to manage and analyze the large and complex datasets generated in drug discovery research. indexcopernicus.com

Chemoinformatics involves the use of computational methods to process, analyze, and store chemical information. In the context of N-quinolin-8-yl amides, chemoinformatics tools are used to:

Build and manage chemical databases: Create and maintain databases of synthesized compounds and their associated biological activity data. indexcopernicus.com

Calculate molecular descriptors: Automatically compute a vast array of descriptors for each molecule in the dataset. nih.gov

Perform similarity and diversity analysis: Identify structurally similar compounds to explore specific SAR trends or select a diverse set of compounds for initial screening to cover a wider chemical space.

Data mining techniques are then applied to these chemoinformatics datasets to uncover hidden patterns and relationships. For SAR and QSAR analysis of N-quinolin-8-yl amides, data mining approaches can be used to:

Identify key structural features: Employ machine learning algorithms, such as decision trees or support vector machines, to identify the most important molecular descriptors that discriminate between active and inactive compounds. nih.gov

Cluster compounds based on structural similarity: Group compounds into clusters based on their structural features, which can help in identifying different structural classes with distinct activity profiles.

Develop predictive models: Use advanced statistical and machine learning methods, such as artificial neural networks or partial least squares, to build more sophisticated and predictive QSAR models. nih.govnih.gov

By integrating chemoinformatics and data mining, researchers can more efficiently navigate the vast chemical space of N-quinolin-8-yl amide derivatives, leading to a more rational and accelerated drug discovery process.

Fragment-Based Research and Library Design Inspired by Quinoline-8-yl Amides

Fragment-Based Drug Discovery (FBDD) has become a potent strategy for identifying lead compounds by screening libraries of small molecular fragments (typically <300 Da) that can be grown, linked, or merged to create more potent molecules. nih.govfrontiersin.org The quinoline-8-yl amide moiety is a privileged scaffold in this approach, valued for its unique structural and electronic properties that facilitate the generation of diverse chemical libraries.

A key feature of the quinoline-8-yl group, particularly 8-hydroxyquinoline (B1678124), is its ability to act as a metal-binding group (MBG). nih.govacs.org This property has been successfully exploited in fragment-based screening campaigns. For instance, a chelator fragment library (CFL) containing 96 diverse compounds was screened against several metalloenzymes, including matrix metalloproteases (MMPs). nih.govacs.org In these screens, 8-hydroxyquinoline emerged as a potent hit. nih.govacs.org Subsequent elaboration of this fragment by adding substituents at various positions on the ring system led to the development of more advanced hits. nih.gov Specifically, substituting the 8-hydroxyquinoline fragment at the 5- or 7-positions yielded potent inhibitors against MMP-2, with IC50 values in the low micromolar range. nih.gov This demonstrates how a simple quinoline-based fragment can serve as a foundation for developing selective enzyme inhibitors. nih.govacs.org In a similar vein, fragment-based screening of a metal chelator library identified 8-hydroxyquinoline as a broad-spectrum nanomolar inhibitor against metallo-β-lactamases like VIM-2 and NDM-1. nih.govwiley.com A follow-up substructure search helped to establish an early structure-activity relationship for 8-hydroxyquinolines, identifying 8-hydroxyquinoline-7-carboxylic acid as a promising lead candidate with low cytotoxicity. nih.govwiley.com

The 8-aminoquinoline (B160924) (AQ) amide is another cornerstone for library design, primarily because it functions as a powerful bidentate directing group in transition metal-catalyzed C-H bond functionalization. researchgate.net This capability allows for the precise and predictable modification of a molecule at a specific site, which is invaluable for systematically exploring structure-activity relationships. researchgate.netrsc.org This has led to the development of modular synthetic methods to access diverse libraries of N-quinolin-8-yl amides.

One such method is the olefin cross-metathesis, which provides a direct and flexible route to non-conjugated N-(quinolin-8-yl) alkenyl amides that are otherwise difficult to prepare. nih.govx-mol.com This reaction couples readily available, AQ-containing terminal amides with a variety of terminal alkenes. nih.gov The resulting internal alkene products are valuable substrates for further directed functionalization reactions. nih.govresearchgate.net This modularity allows for the creation of a structurally diverse library from a small set of common building blocks. nih.gov

Alkene PartnerResulting N-(quinolin-8-yl) Alkenyl AmideYield (%)E/Z Ratio
N-homoallyl phthalimide(E/Z)-6-(1,3-dioxoisoindolin-2-yl)-N-(quinolin-8-yl)hex-3-enamide7880:20
2-allylisoindoline-1,3-dione(E/Z)-5-(1,3-dioxoisoindolin-2-yl)-N-(quinolin-8-yl)pent-3-enamide3867:33
2-(hex-5-en-1-yl)isoindoline-1,3-dione(E/Z)-8-(1,3-dioxoisoindolin-2-yl)-N-(quinolin-8-yl)oct-3-enamide8082:18
but-3-en-1-ol(E/Z)-6-hydroxy-N-(quinolin-8-yl)hex-3-enamide7883:17
benzyl (B1604629) but-3-en-1-yl carbonate(E/Z)-benzyl (6-oxo-6-(quinolin-8-ylamino)hex-3-en-1-yl) carbonate6582:18
but-3-en-1-yl thiophene-2-carboxylate(E/Z)-6-oxo-6-(quinolin-8-ylamino)hex-3-en-1-yl thiophene-2-carboxylate6079:11

Table 1: Examples of a library of N-(quinolin-8-yl) alkenyl amides synthesized via a modular cross-metathesis approach. Data sourced from a study on the modular synthesis of these compounds. nih.gov

The strategic use of the quinoline-8-yl amide scaffold in fragment-based screening and as a directing group for combinatorial library synthesis highlights its importance in modern medicinal chemistry. These approaches enable the rapid exploration of chemical space and the efficient optimization of hit compounds into potent and selective drug candidates. nih.govnih.gov

Biochemical and Pharmacological Pathway Investigations in Model Systems

In Vitro and Ex Vivo Metabolic Fate Studies of Quinoline-8-yl Esters and Amides

Studies on structurally related quinoline-8-yl esters provide critical insights into the likely metabolic pathways for quinoline-8-yl amides. The investigation of synthetic cannabinoid receptor agonists (SCRAs) with a quinoline-8-yl ester structure, such as QMMSB and QMiPSB, in pooled human liver S9 fractions (pHLS9) has been particularly informative. nih.govuni-saarland.deresearchgate.net

The primary metabolic transformation observed for quinoline-8-yl esters is ester hydrolysis, a crucial step in their Phase I metabolism. nih.govuni-saarland.de This cleavage of the ester bond results in the formation of 8-hydroxyquinoline (B1678124) and a corresponding carboxylic acid. uni-saarland.de Following this initial hydrolysis, further metabolic modifications occur. These include monohydroxylation on the quinoline (B57606) head group or other parts of the molecule, as well as the formation of dihydroxy metabolites. uni-saarland.de N-dealkylation has also been identified as a metabolic route. nih.govuni-saarland.de In Phase II metabolism, the primary products, such as 8-hydroxyquinoline and its hydroxylated metabolites, undergo glucuronidation. nih.govuni-saarland.de Sulfation of 8-hydroxyquinoline has also been observed. uni-saarland.de

Table 1: Identified Metabolites of Quinoline-8-yl Ester (QMMSB) in In Vitro Studies

Metabolite ID Metabolic Transformation Description
MM11 Ester Hydrolysis 8-hydroxyquinoline
MM12 Hydroxylation Hydroxylated 8-hydroxyquinoline
MM13 Sulfation Sulfated 8-hydroxyquinoline
MM14 Glucuronidation Glucuronide of MM11
MM15 Glucuronidation Glucuronide of MM12
MM3/MM4 Monohydroxylation Monohydroxylation on quinoline or morpholine (B109124) ring (intact ester)
MM5 Dihydroxylation Dihydroxylation on both quinoline and morpholine ring (intact ester)
MM1 N,N-bis-dealkylation N,N-bis-dealkylated metabolite (intact ester)
MM2 Hydroxylation Hydroxylated MM1 on the 4-methyl benzoate (B1203000) core

Source: Adapted from findings on QMMSB metabolism. uni-saarland.de

The enzymatic processes driving the metabolism of these compounds have been mapped. Carboxylesterases (CES) are the main enzymes responsible for the initial hydrolytic cleavage of the ester bond. frontiersin.org Specifically, human carboxylesterase 1 (hCES1) isoforms have been shown to be the primary catalysts for the hydrolysis of some quinoline-8-yl esters. nih.govuni-saarland.de

Following hydrolysis, or for metabolites where the ester group remains intact, the Cytochrome P450 (CYP) enzyme system plays a significant role. frontiersin.org The CYP isozymes identified as being involved in the subsequent hydroxylation reactions include CYP2C8, CYP2C9, CYP3A4, and CYP3A5. nih.govresearchgate.net The involvement of multiple CYP isozymes suggests a lower probability of drug-drug interactions resulting from the inhibition of a single CYP enzyme. nih.gov

Identification of Metabolic Transformations (e.g., Hydrolysis, Hydroxylation)

Investigation of Molecular Target Interactions in Cell-Free or Cellular Assays

Identifying the specific molecular targets of quinoline-containing compounds is essential for understanding their mechanism of action. This is often achieved through a combination of high-throughput screening and specific pathway analyses. pasteur.frcreative-biolabs.com

High-throughput screening (HTS) is a key methodology for identifying novel modulators of biological pathways from large and diverse chemical libraries. nih.govplos.org Quantitative HTS (qHTS), for instance, has been successfully used to screen extensive compound collections to discover new inhibitors of specific enzymes, such as histone demethylases. plos.org In a typical qHTS campaign, hundreds of thousands of compounds are tested in concentration-response format against a biological target. plos.org Hits are then prioritized using cheminformatics, counter-screens to eliminate false positives, and orthogonal assays like mass spectrometry for confirmation. plos.org

This approach was used to identify a series of N-(quinolin-8-yl)benzenesulfonamides capable of suppressing the NF-κB pathway from two separate HTS campaigns. pasteur.frnih.gov These small molecules were validated in both primary and secondary assays of NF-κB activation. pasteur.frnih.gov

Table 2: High-Throughput Screening Results for N-(quinolin-8-yl)benzenesulfonamides

Screening Stage Method Outcome
Primary Screen HTS against NF-κB activation Identification of N-(quinolin-8-yl)benzenesulfonamide series
Confirmation Secondary assays of NF-κB activation Confirmed inhibitory activity
Potency Cell-based assays Potencies as low as 0.6 µM observed

Source: Adapted from studies by Xie et al. pasteur.frnih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical signaling cascade involved in inflammation, immunity, and cell survival. The identification of N-(quinolin-8-yl)benzenesulfonamides as suppressors of this pathway highlights the potential for quinoline-based structures to act as modulators. pasteur.frnih.gov Indications from these studies suggest that the targeted activity lies within a common region of the NF-κB pathway. pasteur.frnih.gov

c-Met Protein: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for cell proliferation, motility, migration, and invasion. nih.govnih.govd-nb.info Aberrant activation of the HGF/c-Met pathway is implicated in cancer development and progression. nih.govd-nb.info HGF binding to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling effectors. nih.govdovepress.com This leads to the activation of downstream cascades, including the RAS/MAPK and PI3K/AKT pathways. d-nb.infodovepress.com Interestingly, there is crosstalk between signaling pathways, and c-Met activation can lead to the activation of NF-κB through upstream activators like PI3K/Akt and STAT3. researchgate.net Targeting the c-Met pathway is therefore a significant area of therapeutic research. nih.gov

High-Throughput Screening Methodologies for Pathway Modulation

Characterization of Biological Activity Mechanisms in Non-Clinical Model Organisms (e.g., Zebrafish embryos)

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for assessing the biological activity and developmental toxicity of small molecules. frontiersin.orgnih.gov Its advantages include rapid external development, optical transparency, and high genetic homology with humans, making it suitable for large-scale screening. plos.orgqascf.com

Furthermore, specific assays can be conducted to elucidate mechanisms of action. For instance, locomotor activity can be assessed to screen for developmental neurotoxicity, with changes in spontaneous tail coiling in embryos or swimming behavior in larvae indicating an effect. nih.gov Transgenic zebrafish lines with fluorescently labeled tissues, such as Tg(fli:EGFP) for vasculature, enable detailed visualization of impacts on specific organ systems like the formation of intersegmental vessels (ISVs). frontiersin.org This model allows for the characterization of a compound's effects on complex biological processes in a whole-organism context. nih.govplos.org

Exploration of Specific Biochemical or Neurological Mechanisms

Direct experimental evidence detailing the specific biochemical or neurological mechanisms of N-quinolin-8-ylundecanamide is not extensively documented. However, its structural features point toward potential interactions with pathways known to be modulated by similar chemical entities.

One of the most plausible targets is the endocannabinoid system , specifically the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the degradation of endogenous cannabinoids like anandamide (B1667382). nih.gov Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anti-inflammatory, and neuroprotective effects. nih.gov The structure of this compound, featuring a long aliphatic amide chain, is a common characteristic of many known FAAH inhibitors. For instance, the well-characterized FAAH inhibitor PF-3845 possesses a different heterocyclic head group but a similar lipophilic tail, which is crucial for binding to the active site of the enzyme. It is hypothesized that the undecanamide (B1594487) tail of this compound could similarly occupy the acyl chain-binding pocket of FAAH.

Another potential pathway is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . A series of N-(quinolin-8-yl)benzenesulfonamides has been identified as potent inhibitors of NF-κB activation. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. While the sulfonamide group in these compounds is different from the undecanamide group, the shared N-quinolin-8-yl core suggests that this part of the molecule could be crucial for the observed activity. nih.gov It is conceivable that this compound could also interact with components of the NF-κB pathway, although likely with different potency and selectivity.

Influence of Structural Modifications on Biochemical Interactions

The biochemical activity of quinoline-based compounds is highly dependent on their substitution patterns. Examining the structure-activity relationships (SAR) of related 8-aminoquinoline (B160924) derivatives provides insights into how modifications to this compound might influence its biological interactions.

The quinoline ring itself is a key pharmacophore. Substitutions at various positions on this ring system can dramatically alter activity. For many 8-aminoquinoline derivatives, the presence of a methoxy (B1213986) group at the 6-position enhances activity, as seen in antimalarial drugs like primaquine. who.int Conversely, introducing substituents at the 7-position often leads to a loss of activity. who.int

The linker and side chain are also critical for determining the biological target and potency. In the case of this compound, the undecanamide chain's length and flexibility are likely key determinants of its interaction with hydrophobic binding pockets, such as that in FAAH.

The following table summarizes the potential effects of structural modifications based on SAR studies of analogous compounds.

Molecular ComponentModificationPotential Impact on Biochemical InteractionReference
Quinoline Ring Substitution at C2, C4, C5, C7Altered potency and selectivity. Introduction of groups at C7 generally decreases activity. who.int
Addition of a methoxy group at C6May enhance activity, a common feature in bioactive 8-aminoquinolines. who.int
Amide Linker Replacement with sulfonamideMay shift activity towards NF-κB inhibition. nih.gov
Alteration of linker rigidityCould affect binding affinity to target enzymes.
Alkyl Chain (Undecyl) Shortening or lengthening the chainLikely to alter affinity for hydrophobic binding pockets, such as in FAAH.
Introduction of unsaturationMay change the conformational flexibility and metabolic stability.

Further research, including in vitro binding assays and cell-based functional screens, is necessary to elucidate the precise biochemical and pharmacological profile of this compound and to validate these structure-activity relationship hypotheses.

Advanced Analytical Characterization Techniques for N Quinolin 8 Ylundecanamide Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of N-quinolin-8-ylundecanamide. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, serving as a primary method for structural confirmation. For this compound (C₂₀H₂₈N₂O), the exact mass can be calculated and compared against the experimentally measured value from an instrument like an Agilent LC/MSD TOF mass spectrometer. nih.gov

Beyond structural confirmation, HRMS is a powerful technique for identifying metabolites in biological systems. When this compound is introduced into a biological matrix, metabolic processes can lead to structural modifications. Common metabolic transformations include hydroxylation of the alkyl chain or the quinoline (B57606) ring, N-dealkylation, or oxidation. HRMS can detect these metabolites by identifying their corresponding mass shifts relative to the parent compound, providing crucial insights into its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. uncw.edu It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a suite of NMR experiments is required for full structural assignment.

One-dimensional ¹H and ¹³C NMR spectra are foundational for structural elucidation. ipb.pt The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. libretexts.org The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring, a downfield signal for the amide N-H proton, and a series of overlapping signals for the long undecanamide (B1594487) alkyl chain. sapub.org Similarly, the ¹³C NMR spectrum would display distinct resonances for the nine carbons of the quinoline ring, the carbonyl carbon of the amide, and the carbons of the alkyl chain. ipb.pt While ¹⁵N and ³¹P NMR are powerful, they are not directly applicable to the core structure of this compound unless isotopically labeled or derivatized with a phosphorus-containing group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for 8-aminoquinoline (B160924) derivatives and long-chain amides.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Quinoline H-2~8.8-
Quinoline H-3~7.5-
Quinoline H-4~8.5-
Quinoline H-5~7.6-
Quinoline H-6~7.5-
Quinoline H-7~8.1-
Amide N-H~9.8 (singlet, broad)-
Alkyl α-CH₂~2.5 (triplet)~38
Alkyl β-CH₂~1.8 (multiplet)~26
Alkyl (CH₂)₇~1.2-1.4 (multiplet)~29-30
Alkyl ω-CH₃~0.9 (triplet)~14
Carbonyl C=O-~173
Quinoline C (Aromatic Region)-~116-149

While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR experiments to resolve signal overlap and establish definitive connectivity. ipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would be used to trace the spin systems of the quinoline ring protons and, crucially, to map the sequential connectivity of the protons along the entire undecanamide alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is invaluable for assigning the carbon signals of the long alkyl chain by linking them to their already-assigned proton resonances.

Multi-Nuclear NMR Studies (e.g., ¹H, ¹³C, ¹⁵N, ³¹P)

Infrared and Raman Spectroscopy for Vibrational Analysis and Conformer Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.orgelsevier.com The resulting spectra provide a molecular "fingerprint" and are highly useful for identifying functional groups. researchgate.netsjtu.edu.cn

For this compound, the IR spectrum would clearly show characteristic absorption bands. The amide group gives rise to a strong N-H stretching vibration around 3300 cm⁻¹ and a very strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹. Other key features include the C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and the C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region. americanpharmaceuticalreview.comscirp.org

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra, the aromatic ring vibrations and the C-H stretching modes are typically strong and well-resolved. americanpharmaceuticalreview.com Comparing the IR and Raman spectra can help in conformational analysis, as different conformers of the molecule may exhibit subtle differences in their vibrational frequencies due to changes in local symmetry. aps.org

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Expected Intensity
Amide (N-H)Stretch~3300Medium
Alkyl (C-H)Stretch2850-2960Strong
Amide (C=O)Stretch (Amide I)1650-1680Very Strong (IR)
Amide (N-H)Bend (Amide II)1550-1580Medium
Quinoline (C=C, C=N)Ring Stretch1450-1600Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique requires growing a high-quality single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the crystal lattice can be determined. giqimo.com

Should single crystals of this compound be obtained, X-ray analysis would provide unambiguous proof of its constitution and conformation in the solid state. nih.gov It would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the crystal packing arrangement.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a final compound. A sample is analyzed, and the resulting chromatogram should ideally show a single major peak, with the purity often quoted as the percentage of the total peak area.

During the synthesis of this compound from 8-aminoquinoline and undecanoyl chloride, for example, reaction progress can be monitored using simpler chromatographic methods like Thin-Layer Chromatography (TLC). nih.gov By spotting the reaction mixture on a TLC plate over time, the consumption of starting materials and the formation of the desired product can be visualized, allowing for the optimization of reaction conditions. Preparative chromatography, using either a column or thicker TLC plates, is then used to isolate the final product from any unreacted starting materials or byproducts. nih.gov

Future Research Directions and Emerging Avenues for N Quinolin 8 Ylundecanamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-quinolin-8-ylamides, including the undecanamide (B1594487) derivative, has traditionally relied on established amidation protocols. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methods. Researchers are increasingly exploring novel catalytic systems that offer milder reaction conditions, higher yields, and broader functional group tolerance.

Recent advancements have seen the emergence of innovative strategies for quinoline (B57606) synthesis, which can be adapted for the preparation of N-quinolin-8-ylundecanamide precursors. These include:

Iron-catalyzed cross-coupling reactions: These reactions utilize readily available and less toxic iron catalysts for the coupling of heteroaromatic tosylates and phosphates with alkyl Grignard reagents. organic-chemistry.org

Copper-catalyzed transformations: The combination of copper catalysis with activators like lithium fluoride (B91410) or magnesium chloride enables the direct functionalization of quinoline N-oxides. organic-chemistry.org

Aerobic dehydrogenation: Heterogeneous cobalt oxide catalysts facilitate the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions, offering a greener alternative. organic-chemistry.org

Visible-light-mediated dehydrogenation: The use of photocatalysts like titanium dioxide under visible light provides an environmentally friendly method for synthesizing N-containing heterocycles. organic-chemistry.org

Annulation reactions: Novel annulation strategies, such as the [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167), offer new routes to the quinoline core. organic-chemistry.org

Future research will likely focus on the application and refinement of these and other emerging catalytic systems for the direct and efficient synthesis of this compound and its analogues. A key goal will be to minimize waste, reduce the use of hazardous reagents, and streamline the synthetic process.

Development of Advanced Functionalized Quinoline-8-yl Amide Libraries

The development of libraries of functionalized N-quinolin-8-yl amides is crucial for exploring their structure-activity relationships in various applications. A modular approach, such as the cross-metathesis for the synthesis of N-(quinolin-8-yl) alkenyl amides, allows for the creation of a diverse range of structurally varied compounds from readily available starting materials. nih.gov This strategy significantly broadens the scope of accessible quinoline-8-yl amide derivatives. nih.gov

Future efforts in this area will concentrate on:

High-throughput synthesis: Implementing automated and high-throughput techniques to rapidly generate large and diverse libraries of this compound analogues with various acyl chains and substitutions on the quinoline ring.

Diversity-oriented synthesis: Designing synthetic routes that allow for the introduction of a wide array of functional groups at different positions of the molecule to systematically probe the chemical space.

Genetically-encoded chemical libraries: Employing genetically-encoded libraries to investigate chemical transformations of these compounds in biological systems. rsc.org

These libraries will be instrumental in identifying lead compounds for medicinal chemistry applications and for discovering new materials with tailored properties.

Integrated Computational and Experimental Approaches for Mechanism Discovery

Understanding the intricate mechanisms of reactions involving this compound is paramount for optimizing existing transformations and designing new ones. The integration of computational and experimental methods has proven to be a powerful tool in this endeavor.

For instance, in the context of C-H activation directed by the 8-aminoquinoline (B160924) group, computational studies have been employed to explore different mechanistic pathways, such as charge neutral, anionic, and dimetallic mechanisms. researchgate.net These studies can predict the most favorable reaction pathways and identify key intermediates and transition states. researchgate.net For example, density functional theory (DFT) calculations have been used to investigate the concerted-metalation-deprotonation (CMD) mechanism in cobalt-catalyzed reactions. researchgate.net

Future research will likely involve:

Advanced computational models: Utilizing more sophisticated computational methods, such as combined DFT and high-level coupled-cluster methods, to gain deeper insights into reaction mechanisms. researchgate.net

In-situ reaction monitoring: Employing advanced spectroscopic techniques, like in-situ NMR and IR spectroscopy, to experimentally observe and characterize reactive intermediates proposed by computational models.

Kinetic studies: Performing detailed kinetic experiments, including kinetic isotope effect (KIE) studies, to validate computationally predicted rate-determining steps. researchgate.net

This synergistic approach will provide a holistic understanding of the reaction mechanisms, paving the way for the rational design of more efficient and selective catalytic systems.

Elucidating Complex Biochemical Interactions in Preclinical Models

The quinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including antimalarial and anticancer agents. nih.gov While the primary utility of this compound in synthetic chemistry is as a directing group, its potential biological activity and that of its derivatives warrant investigation. The 8-aminoquinoline moiety itself is a known component of various therapeutic agents. mdpi.com

Future research in this area should focus on:

Target identification and validation: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of this compound and its derivatives in relevant biological systems.

Mechanism of action studies: Investigating the downstream signaling pathways and cellular responses modulated by the binding of these compounds to their targets in preclinical models.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biochemical interactions and biological effects.

Fluorescent probes: Leveraging the intrinsic fluorescence of the quinoline ring system to develop probes for studying biological processes, such as the detection of metal ions like Zn²⁺. nih.gov

A thorough understanding of these biochemical interactions is essential for assessing the potential of this class of compounds in drug discovery and for ensuring their safe application in any context.

Application of this compound as a Core Structure in Advanced Materials Science Research

The unique electronic and photophysical properties of the quinoline ring system make it an attractive building block for advanced materials. researchgate.net N,N'-chelate organoboron compounds derived from quinoline amides, for example, have shown promise in applications such as organic light-emitting diodes (OLEDs) and bioimaging. researchgate.net

Future research into the materials science applications of this compound and its derivatives could explore:

Organic electronics: Incorporating the this compound motif into organic semiconductors, conductors, and photodetectors.

Luminescent materials: Designing and synthesizing novel fluorescent and phosphorescent materials for applications in sensing, imaging, and lighting. The long undecanamide chain could be functionalized to tune solubility and self-assembly properties.

Supramolecular chemistry: Utilizing the coordinating ability of the 8-amidoquinoline group to construct complex supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers, with potential applications in catalysis, gas storage, and separation.

Corrosion inhibitors: Investigating the potential of this compound and related compounds as corrosion inhibitors for various metals and alloys, a known application for other quinoline derivatives. researchgate.net

The versatility of the this compound structure provides a rich platform for the development of new materials with tailored functionalities.

Addressing Unresolved Questions in Quinoline-Directed Chemical Transformations

Despite significant progress, several unresolved questions and challenges remain in the field of quinoline-directed chemical transformations. The 8-aminoquinoline directing group, while highly effective, can be difficult to remove after the desired functionalization has been achieved, which limits its practical applications. mdpi.com

Future research should aim to address the following:

Development of readily cleavable directing groups: Designing new 8-aminoquinoline-based directing groups that can be easily installed and removed under mild conditions. Recent work on the transamidation of 8-aminoquinoline amides activated by a tert-butyloxycarbonyl (Boc) group represents a step in this direction. mdpi.com

Understanding and controlling regioselectivity: Gaining a more profound understanding of the factors that govern the regioselectivity of C-H functionalization at different positions of the quinoline ring. For instance, methods for selective nitration at the C5 and C7 positions have been developed, but achieving precise control remains a challenge. acs.org

Expanding the scope of compatible reactions: Broadening the range of chemical transformations that are compatible with the 8-aminoquinoline directing group to enable more complex and diverse molecular architectures.

Elucidating the role of additives: Investigating the precise role of various additives, such as bases and oxidants, in influencing the efficiency and selectivity of quinoline-directed reactions. researchgate.net

Tackling dearomatization challenges: While significant progress has been made in the dearomatization of quinolines, developing methodologies that offer high levels of regio-, diastereo-, and enantioselectivity, particularly for more complex functionalizations, remains an active area of research. acs.org

By addressing these fundamental questions, the full potential of this compound and the broader class of 8-aminoquinoline amides as versatile tools in organic synthesis can be realized.

Q & A

Q. What mechanistic studies elucidate the role of the quinoline moiety in biological activity?

  • Methodology : Synthesize analogs with substituted quinolines (e.g., 6-methoxy, 2-chloro). Compare SAR (Structure-Activity Relationship) using 3D-QSAR models (CoMFA/CoMSIA). Validate hypotheses via site-directed mutagenesis of target proteins .

Data Presentation Guidelines

  • Tables : Include raw crystallographic data (R-factors, space group) and bioactivity metrics (IC50, selectivity indices). Use ANOVA tables for statistical comparisons .
  • Figures : Depict molecular docking poses, synthetic routes, and degradation pathways. Label axes with units and error bars (SEM/SD) .

Key Citations

  • Structural refinement: SHELX .
  • Experimental reproducibility: Beilstein Journal guidelines .
  • Statistical analysis: NIH/NIST protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.